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Tert-butyl 4-(2-aminopyrimidin-5-YL)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-(2-aminopyrimidin-5-yl)piperidine-1-carboxylate is a chemical compound with the molecular formula C14H22N4O2. It is often used as an intermediate in the synthesis of various biologically active molecules. This compound is characterized by the presence of a tert-butyl ester group, a piperidine ring, and an aminopyrimidine moiety, making it a versatile building block in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-aminopyrimidin-5-yl)piperidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with tert-butyl 4-hydroxypiperidine-1-carboxylate and 2-aminopyrimidine.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate. The reaction mixture is typically heated to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize impurities. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(2-aminopyrimidin-5-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles, such as alkyl halides or acyl chlorides, under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile employed.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C15H23N3O2
- Molecular Weight : 277.36 g/mol
- IUPAC Name : Tert-butyl 4-(2-aminopyrimidin-5-YL)piperidine-1-carboxylate
The compound features a piperidine ring connected to a pyrimidine moiety, which enhances its potential interactions with biological targets.
Medicinal Chemistry
This compound is being investigated for its potential as a pharmaceutical agent. Its structural characteristics suggest that it may act on various biological pathways, making it a candidate for the development of new drugs targeting diseases such as cancer and parasitic infections.
Mechanism of Action :
The compound is hypothesized to interact with specific enzymes or receptors, potentially inhibiting their activity. This interaction could lead to altered cellular responses, including apoptosis in cancer cells or inhibition of pathogen growth.
Antiparasitic Activity
Research has indicated that compounds related to this compound exhibit significant antiparasitic properties. For instance, modifications of similar structures have shown efficacy against Plasmodium falciparum, the causative agent of malaria. These compounds may inhibit critical enzymes involved in the parasite's survival.
Cancer Research
The compound's structural features are also associated with anticancer activity. Studies have demonstrated that derivatives can inhibit key kinases involved in tumor progression. For example, compounds with similar scaffolds have shown promise in targeting CDK4/6 pathways crucial for cell cycle regulation.
Case Study 1: Antiparasitic Activity
In a study focusing on the optimization of pyrimidine derivatives for malaria treatment, this compound was identified as a lead compound due to its ability to inhibit PfATP4 Na+-ATPase. The study highlighted the importance of structural modifications in enhancing bioactivity against the malaria parasite.
Case Study 2: Cancer Cell Line Studies
Another investigation assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated that it exhibited dose-dependent cytotoxicity with an IC50 value in the nanomolar range, suggesting its potential as an effective chemotherapeutic agent.
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-aminopyrimidin-5-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopyrimidine moiety can form hydrogen bonds and other interactions with active sites, modulating the activity of the target protein. This modulation can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(phenylamino)piperidine-1-carboxylate: Used as an intermediate in the synthesis of fentanyl and related derivatives.
Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: Used as an organic chemical synthesis intermediate.
Tert-butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate: Used as a pharmaceutical intermediate.
Uniqueness
Tert-butyl 4-(2-aminopyrimidin-5-yl)piperidine-1-carboxylate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and serve as a versatile intermediate in the synthesis of biologically active compounds. Its aminopyrimidine moiety provides distinct binding properties, making it valuable in medicinal chemistry for the development of enzyme inhibitors and receptor modulators.
Biological Activity
Tert-butyl 4-(2-aminopyrimidin-5-YL)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activity. This article explores its biological properties, including its pharmacological effects, structure-activity relationships, and relevant case studies.
- Molecular Formula : C₁₄H₁₈N₄O₂
- Molecular Weight : 278.35 g/mol
- CAS Number : 1563528-92-6
- Melting Point : Not explicitly stated in the sources but typically ranges between 142–146 °C for similar compounds .
Antiviral Properties
Recent studies have highlighted the antiviral potential of pyrimidine derivatives, including those similar to this compound. For instance, compounds with β-amino acid moieties have shown promising activity against various viruses, including the tobacco mosaic virus and herpes simplex virus (HSV) . The mechanisms of action often involve inhibition of viral replication and interference with viral entry into host cells.
Anticancer Activity
The compound has been evaluated for its anticancer properties. In particular, related pyrimidine derivatives have demonstrated significant inhibitory effects on cancer cell lines, including triple-negative breast cancer (TNBC) cells. For example, a study reported that certain pyrimidine-based compounds exhibited IC50 values as low as 0.126 μM against MDA-MB-231 cells, indicating potent growth inhibition . The selectivity index for these compounds suggests a favorable therapeutic window, making them candidates for further development.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by several structural factors:
- Amino Group Positioning : The position of the amino group on the pyrimidine ring significantly affects the compound's binding affinity and biological activity.
- Piperidine Ring Modifications : Alterations to the piperidine moiety can enhance or reduce activity, depending on the specific substituents introduced.
Study on Antiviral Activity
One notable study investigated a series of pyrimidine derivatives, including compounds structurally related to this compound. The results indicated that these compounds exhibited higher antiviral activities compared to standard treatments at concentrations around 500 μg/mL .
Anticancer Efficacy in Animal Models
In vivo studies using BALB/c nude mice inoculated with MDA-MB-231 cells revealed that treatment with pyrimidine derivatives led to significant reductions in tumor size and metastasis compared to control groups. The treatment regimen lasted for 30 days and demonstrated a marked decrease in metastatic nodules .
Summary of Findings
Biological Activity | Observations |
---|---|
Antiviral | Effective against tobacco mosaic virus and HSV with IC50 values < 0.126 μM. |
Anticancer | Significant inhibition of TNBC cell lines; favorable therapeutic index observed in animal models. |
Properties
Molecular Formula |
C14H22N4O2 |
---|---|
Molecular Weight |
278.35 g/mol |
IUPAC Name |
tert-butyl 4-(2-aminopyrimidin-5-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C14H22N4O2/c1-14(2,3)20-13(19)18-6-4-10(5-7-18)11-8-16-12(15)17-9-11/h8-10H,4-7H2,1-3H3,(H2,15,16,17) |
InChI Key |
QSGYUDUYAHNSAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CN=C(N=C2)N |
Origin of Product |
United States |
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